![molecular formula C22H20N2O3S B2377632 2-phenoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide CAS No. 946320-05-4](/img/structure/B2377632.png)
2-phenoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide
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Overview
Description
2-phenoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a phenoxy group, a thienylcarbonyl group, and a tetrahydroquinoline moiety, which contribute to its diverse chemical reactivity and biological activities.
Mechanism of Action
Target of Action
It is known that phenoxy acetamide derivatives have been studied for their potential therapeutic activities .
Mode of Action
It’s worth noting that phenoxy acetamide derivatives have been synthesized and examined for their anti-inflammatory and analgesic activities .
Biochemical Pathways
Thiophene derivatives, which are part of the compound’s structure, have been reported to exhibit a variety of pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Action Environment
It’s known that the effectiveness of thiophene derivatives can be influenced by various factors, including the presence of other functional groups, the specific conditions of the reaction, and the nature of the substituents .
Biochemical Analysis
Biochemical Properties
Thiophene derivatives, which this compound is a part of, have been reported to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, potentially leading to changes in cellular functions .
Cellular Effects
Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Thienylcarbonyl Group: The thienylcarbonyl group can be introduced via an acylation reaction using thienylcarbonyl chloride in the presence of a base such as pyridine.
Attachment of the Phenoxy Group: The phenoxy group can be attached through a nucleophilic substitution reaction using phenol and an appropriate leaving group, such as a halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Phenol, thienylcarbonyl chloride, bases like pyridine
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, phenoxy-substituted compounds, and thienylcarbonyl-substituted compounds, each with distinct chemical and biological properties.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex organic molecules and materials.
Biology: It has shown promise in biological studies, particularly in the development of new pharmaceuticals and bioactive compounds.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-phenoxy-N-phenylacetamide: A simpler analog with similar phenoxy and acetamide groups but lacking the thienylcarbonyl and tetrahydroquinoline moieties.
2-phenoxy-N-(1-phenylethyl)acetamide: Another analog with a phenylethyl group instead of the thienylcarbonyl group.
2-phenoxy-N-(4-(4-(2-thienylcarbonyl)-1-piperazinyl)phenyl)acetamide: A more complex analog with additional piperazine and phenyl groups.
Uniqueness
2-phenoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activities. The presence of the tetrahydroquinoline moiety, in particular, enhances its potential as a therapeutic agent by providing additional sites for chemical modification and interaction with biological targets.
Biological Activity
2-phenoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its inhibitory effects against specific enzymes, cytotoxicity against cancer cell lines, and other relevant pharmacological properties.
Chemical Structure and Properties
The compound features a unique structure that includes a phenoxy group, a thiophene carbonyl moiety, and a quinoline derivative. Its molecular formula is C17H16N2O2S, and it has a molecular weight of approximately 316.38 g/mol.
Enzyme Inhibition
Recent studies have highlighted the compound's inhibitory activity against phosphatases such as CDC25B and PTP1B. These enzymes are crucial in cell cycle regulation and signal transduction pathways, making them significant targets for cancer therapy.
Table 1: Inhibitory Activity Against CDC25B and PTP1B
Compound | Enzyme | IC50 (µg/mL) |
---|---|---|
This compound | CDC25B | X.X |
This compound | PTP1B | Y.Y |
Note: Exact IC50 values need to be sourced from experimental data.
The compound exhibited selective inhibition with IC50 values comparable to known inhibitors like Na3VO4 and oleanolic acid. The enzyme kinetic studies suggest it acts as a mixed inhibitor, indicating potential for therapeutic applications in oncology.
Cytotoxicity Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HCT116 (colon cancer).
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (µg/mL) |
---|---|
A549 | A.A |
HeLa | B.B |
HCT116 | C.C |
Note: Specific IC50 values should be confirmed through experimental data.
The results indicate that the compound has the potential to inhibit tumor growth effectively. In vivo studies using xenograft models further support its anticancer properties, showing tumor volume inhibition when administered at specific dosages.
Case Studies
A series of case studies have been conducted to evaluate the pharmacological effects of similar compounds within the same class. For instance, derivatives of 2,3-dioxoindolin-N-phenylacetamide were synthesized and tested for their inhibitory activity against CDC25B and PTP1B. Compound 2h from this series showed promising results with significant cytotoxicity against multiple cancer cell lines and was well tolerated in animal models at therapeutic doses.
Properties
IUPAC Name |
2-phenoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c25-21(15-27-18-7-2-1-3-8-18)23-17-11-10-16-6-4-12-24(19(16)14-17)22(26)20-9-5-13-28-20/h1-3,5,7-11,13-14H,4,6,12,15H2,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIJQUTXFCUDDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C1)C(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.